Tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a cyclobutyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclobutyl ketones under specific conditions. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the cyclobutyl group and form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to achieve efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxopiperidine-1-carboxylate: A similar compound with a piperidine ring and a tert-butyl ester but lacking the cyclobutyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Another piperidine derivative with different substituents.
Uniqueness
Tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 2-(3-oxocyclobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-5-4-6-12(15)10-8-11(16)9-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
POJJGGSASFKVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2CC(=O)C2 |
Origin of Product |
United States |
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